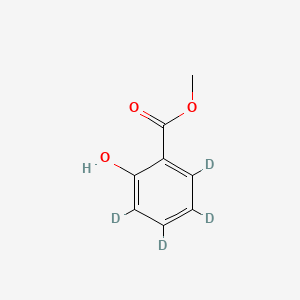
Anticancer agent 139
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound has gained attention due to its ability to interact with specific molecular targets and pathways involved in cancer progression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 139 involves multiple steps, including the formation of key intermediates and final product purification. The synthetic route typically starts with the preparation of a pyrimidine derivative, followed by various substitution reactions to introduce functional groups that enhance its anticancer activity . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Anticancer agent 139 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
科学的研究の応用
Anticancer agent 139 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrimidine derivatives.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation, apoptosis, and DNA repair.
作用機序
Anticancer agent 139 exerts its effects by interacting with specific molecular targets and pathways involved in cancer progression. It has been shown to form π–cationic interactions with the residue Lys352 of tubulin, which disrupts microtubule dynamics and inhibits cell division . Additionally, it may induce apoptosis by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential .
類似化合物との比較
Similar Compounds
Similar compounds to Anticancer agent 139 include:
Pyrimidooxadiazine derivatives: These compounds also exhibit potent anticancer activity and share structural similarities with this compound.
Quinoxaline derivatives: Known for their broad spectrum of biological activities, including anticancer properties.
Chalcone derivatives: These compounds have shown potential in anticancer therapy due to their ability to disrupt various cellular processes.
Uniqueness
This compound is unique due to its specific interaction with tubulin and its ability to induce apoptosis through multiple pathways. Its structural features and functional groups contribute to its high potency and selectivity against cancer cells, making it a promising candidate for further development as an anticancer drug.
特性
分子式 |
C16H12F3N3O |
|---|---|
分子量 |
319.28 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H12F3N3O/c1-8-3-4-13(9(2)5-8)20-16-22-21-15(23-16)10-6-11(17)14(19)12(18)7-10/h3-7H,1-2H3,(H,20,22) |
InChIキー |
YVXYCCNBPZAKMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC(=C(C(=C3)F)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



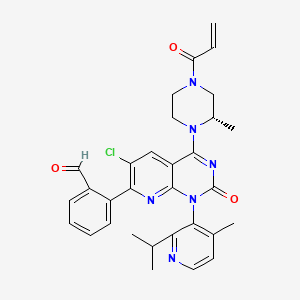
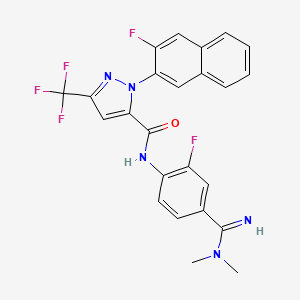
![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
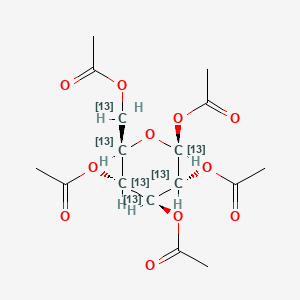

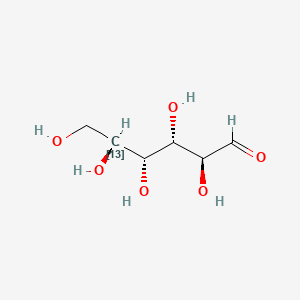
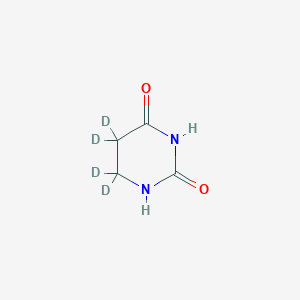


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
